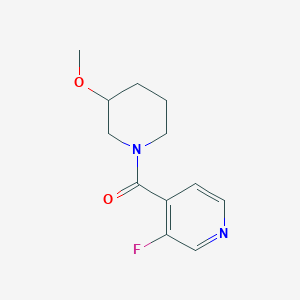

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine

Description

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)-(3-methoxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVXMZKHARBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of methoxy-substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity to its target, leading to increased biological activity. The piperidine moiety may also contribute to the compound’s overall pharmacokinetic profile by improving its solubility and stability .

Comparison with Similar Compounds

a) Structural Features

- Substituent Complexity : The target compound’s 3-methoxypiperidine carbonyl group distinguishes it from simpler analogs like (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine, which lacks a carbonyl linker and uses a five-membered pyrrolidine ring . The piperidine moiety may offer enhanced binding specificity compared to pyrrolidine due to its larger ring size and conformational flexibility .

b) Physicochemical Properties

- Molecular Weight : The target compound (~264 g/mol) occupies a middle range between the lighter pyrrolidine analog (166 g/mol) and the patent compound (~521 g/mol), suggesting balanced lipophilicity for membrane permeability .

- Solubility: The methoxy group in the target compound likely enhances aqueous solubility compared to non-polar substituents like benzyloxy or trifluoromethyl groups .

c) Functional Implications

- Medicinal Chemistry : Fluorinated pyridines, such as the target compound and the patent example, are frequently leveraged for their metabolic stability and ability to engage halogen-bonding interactions in biological targets . The patent compound’s trifluoromethyl furan group underscores the importance of fluorine in optimizing target affinity .

- Synthetic Accessibility : The target compound’s synthesis may parallel methods described in EP 4,374,877 A2, where piperidine derivatives are coupled to heteroaromatic cores via carbonyl linkages .

Biological Activity

3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a fluorine atom and a methoxypiperidine moiety. The synthesis typically involves multi-step organic reactions, including fluorination and carbonylation processes. The general synthetic route can be outlined as follows:

- Fluorination : Introduction of fluorine at the 3-position of the pyridine ring.

- Carbonylation : Formation of the carbonyl group through reaction with appropriate reagents.

- Piperidine Attachment : Coupling of the methoxypiperidine unit to the pyridine core.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant anticancer activity. For instance, one study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Modulation : Interaction with muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and metastasis in various cancers .

- Inhibition of Enzymatic Activity : Some studies suggest that structural analogs inhibit cholinesterases and monoamine oxidase B, which are crucial for neurotransmitter regulation and may influence cancer progression .

Study 1: Anticancer Efficacy

In a comparative study, a series of piperidine derivatives were tested for their ability to inhibit tumor growth in vitro. The results showed that compounds with similar structures to this compound demonstrated effective inhibition of cell proliferation in several cancer cell lines, including colorectal and lung cancer models .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | FaDu |

| Compound B | 10.1 | HCT116 |

| This compound | 7.8 | A549 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of piperidine derivatives against neurodegeneration. The study revealed that certain derivatives could mitigate oxidative stress and prevent neuronal apoptosis, suggesting their utility in treating neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-4-(3-methoxypiperidine-1-carbonyl)pyridine?

A practical approach involves coupling a fluoropyridine derivative with a functionalized piperidine moiety. For example:

- Step 1 : Synthesize 3-fluoro-4-pyridinecarboxylic acid (CAS 393-53-3), a precursor, via halogenation or direct fluorination of pyridine derivatives .

- Step 2 : Activate the carboxylic acid using coupling agents like EDCl/HOBt or CDI to form an acyl chloride intermediate.

- Step 3 : React with 3-methoxypiperidine under basic conditions (e.g., DIPEA in DCM) to form the amide bond.

- Critical Analysis : Ensure regioselectivity by controlling reaction temperatures (0–25°C) and protecting sensitive functional groups during fluorination steps .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm.

- NMR : Confirm the fluorine substituent’s position via NMR (δ ≈ -110 ppm for 3-fluoro pyridine derivatives) and piperidine methoxy group using NMR (δ 3.3–3.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 279.1 (calculated for CHFNO).

Q. What stability considerations are critical for storage and handling?

- Storage : Keep under inert gas (N or Ar) at -20°C to prevent hydrolysis of the amide bond.

- Light Sensitivity : Fluorinated pyridines may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize the piperidine carbonyl group’s interactions with catalytic lysine residues.

- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use panels like Eurofins’ CEREP to assess selectivity against 50+ receptors/enzymes.

- Mechanistic Validation : Employ CRISPR-edited cell lines to confirm target engagement (e.g., knockout of a suspected kinase) .

Q. How can the metabolic pathways of this compound be characterized?

- In Vitro Assays : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key phase I metabolites may include demethylation of the piperidine methoxy group.

- Isotope Labeling : Use -labeled pyridine to track excretion profiles in preclinical models .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Fluoro-4-pyridinecarboxylic acid | 393-53-3 | Core pyridine scaffold |

| 3-Methoxypiperidine | 3430-28-6 | Amine coupling partner |

Q. Table 2: Analytical Parameters for Quality Control

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC | ≥95% (Area at 254 nm) |

| Residual Solvents | GC-FID | <500 ppm (ICH Q3C compliant) |

| Heavy Metals | ICP-MS | <10 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.